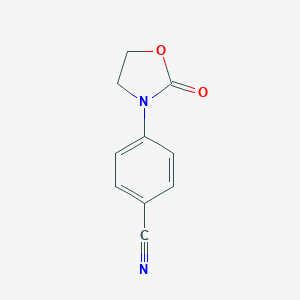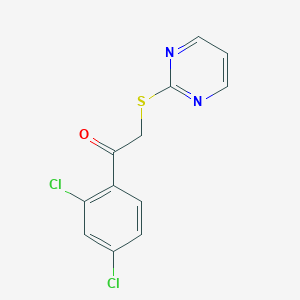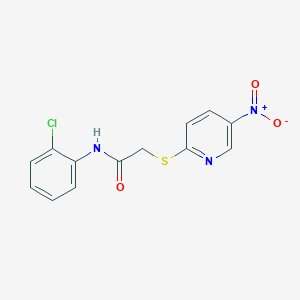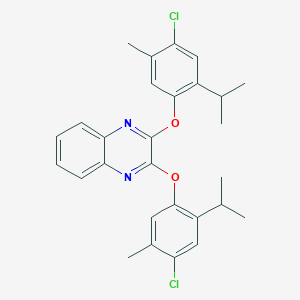![molecular formula C11H15N5O B503603 N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine CAS No. 876896-59-2](/img/structure/B503603.png)
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazole ring and an ethoxyphenyl group. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methyltetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine
- N-[(4-chlorophenyl)methyl]-1-methyltetrazol-5-amine
- N-[(4-fluorophenyl)methyl]-1-methyltetrazol-5-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.
Propiedades
Número CAS |
876896-59-2 |
|---|---|
Fórmula molecular |
C11H15N5O |
Peso molecular |
233.27g/mol |
Nombre IUPAC |
N-[(4-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C11H15N5O/c1-3-17-10-6-4-9(5-7-10)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) |
Clave InChI |
GJZKSOQXZQURSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=NN=NN2C |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC2=NN=NN2C |
Solubilidad |
22.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)

![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![N,N-dimethyl-3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]butanamide](/img/structure/B503535.png)

![Methyl 1-(4-chlorobenzyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B503541.png)
![N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B503543.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)
![2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)sulfanyl]-1H-benzimidazole](/img/structure/B503546.png)
